3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine
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Overview
Description
“3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. The starting materials may include indole derivatives and piperidine, which undergo various reactions such as alkylation, amination, and cyclization under controlled conditions. Common reagents used in these reactions include bases, acids, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with various biomolecules and its potential as a probe in biochemical assays.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, it may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide.
Uniqueness
The uniqueness of “3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine” lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(6-methyl-1H-indol-2-yl)-N-piperidin-3-yl-1H-indazol-5-amine |
InChI |
InChI=1S/C21H23N5/c1-13-4-5-14-10-20(24-19(14)9-13)21-17-11-15(6-7-18(17)25-26-21)23-16-3-2-8-22-12-16/h4-7,9-11,16,22-24H,2-3,8,12H2,1H3,(H,25,26) |
InChI Key |
FDGMBQPEHIDLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCNC5 |
Origin of Product |
United States |
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